molecular formula C9H13BrN2O2S B12457503 (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester

(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B12457503
M. Wt: 293.18 g/mol
InChI Key: JAPGPLNIIJXXOV-UHFFFAOYSA-N
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Description

“(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester” is a brominated thiazole derivative featuring a methyl-carbamate tert-butyl ester substituent. The compound’s structure comprises a thiazole core (a five-membered aromatic heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively), with a bromine atom at position 2 and a methyl-carbamic acid tert-butyl ester group at position 5. This configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

The tert-butyl carbamate group (-O(CO)N(CH3)-) enhances stability against hydrolysis, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)6-5-11-7(10)15-6/h5H,1-4H3

InChI Key

JAPGPLNIIJXXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=C(S1)Br

Origin of Product

United States

Preparation Methods

Thiazole Ring Chemistry

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The electron distribution in the thiazole ring influences its reactivity, with the C-2 position being particularly susceptible to electrophilic substitution reactions. Understanding this electronic distribution is crucial when planning synthetic routes to 2-brominated thiazole derivatives.

Key Considerations for Bromination

When introducing bromine to the thiazole ring, several factors must be considered:

  • Regioselectivity: Controlling the position of bromination is essential
  • Reaction conditions: Temperature, solvent, and catalysts can significantly impact yields
  • Compatibility with existing functional groups
  • Scalability of the process for larger preparations

Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is widely used for amine protection in organic synthesis. For thiazole derivatives, several approaches can be utilized:

  • Direct Boc protection using di-tert-butyl dicarbonate [(Boc)2O] with appropriate bases
  • Alternative Boc-transfer reagents such as Boc-ON or Boc-Cl for specialized applications
  • Selective protection in the presence of multiple nucleophilic centers

Specific Preparation Methods

Based on available research data and chemical principles, several approaches can be employed for the synthesis of tert-butyl (2-bromothiazol-5-yl)(methyl)carbamate.

Method 1: Direct Boc Protection with N-Methylation

This approach begins with a brominated thiazole amine which undergoes Boc protection followed by N-methylation.

Reaction pathway:

  • 2-Bromothiazol-5-amine → Boc protection → N-methylation → Target compound

Procedure:

  • Suspend 2-bromothiazol-5-amine in tetrahydrofuran (500 mL)
  • Add 4-dimethylaminopyridine (DMAP) (2.41 g, 20 mmol) as catalyst
  • Slowly add di-tert-butyl dicarbonate solution in THF (1.0-1.2 equiv)
  • React for 24-48 hours at room temperature
  • After Boc protection, concentrate the reaction solution
  • For N-methylation, dissolve the intermediate in DMF
  • Add potassium carbonate (1.5 equiv) and methyl iodide (1.2 equiv)
  • Stir at room temperature for 6-12 hours
  • Work up and purify by column chromatography

Based on similar reactions with thiazole derivatives, this approach typically yields 40-60% of the desired product after purification.

Method 2: Synthesis via 5-Bromothiazol-2-ylcarbamate Intermediate

This approach utilizes tert-butyl (5-bromothiazol-2-yl)carbamate as a key intermediate, with subsequent transformations to arrive at the target compound.

Example procedure based on analogous reactions:

  • To a slurry of 2-amino-5-bromothiazole monohydrobromide (4.81 g, 18.5 mmol) in pyridine (25 mL), add di-tert-butyl dicarbonate (4.44 g, 20.35 mmol)
  • Stir the reaction mixture at room temperature for 1-16 hours
  • Remove pyridine under reduced pressure
  • Partition the residue between water (100 mL) and ethyl acetate (100 mL)
  • Separate the layers and wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine
  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the intermediate
  • For N-methylation, dissolve the intermediate in DMF, add base and methylating agent
  • Purify the final product by column chromatography

This method has been reported to yield 70-80% of Boc-protected intermediates for similar thiazole derivatives.

Method 3: Direct Transformation from 2-Amino-5-Bromothiazole

This approach involves a one-pot or sequential transformation from 2-amino-5-bromothiazole to the target compound.

Synthetic approach:

  • Prepare a suspension of 2-amino-5-bromothiazole hydrobromide in tert-butyl alcohol
  • Add sodium bicarbonate (3.5 equiv) and heat briefly near reflux
  • Cool to room temperature and add DMAP (0.1 equiv)
  • Add di-tert-butyl dicarbonate (1.0 M in THF, 1.1 equiv)
  • Stir at room temperature for 16 hours
  • For complete conversion, add additional di-tert-butyl dicarbonate and heat at 50°C for 2-4 hours
  • Filter the mixture and rinse with EtOAc
  • Wash the filtrate with water, dilute HCl, saturated NaHCO3 solution, and brine
  • Dry with anhydrous Na2SO4 and concentrate
  • Purify by column chromatography and trituration with hexane
  • Perform N-methylation on the isolated Boc-protected intermediate

This approach has been documented to yield approximately 49% of the Boc-protected intermediate for similar thiazole compounds.

Method 4: Regioselective Bromination of Protected Thiazole

This method begins with a protected thiazole derivative that undergoes regioselective bromination at the 2-position.

Procedure outline:

  • Dissolve tert-butyl (thiazol-5-yl)(methyl)carbamate in a suitable solvent (e.g., dichloromethane or acetic acid)
  • Cool to 0-5°C and add N-bromosuccinimide (NBS) or bromine (1.0-1.2 equiv) slowly
  • Allow the reaction to warm to room temperature and stir for 2-6 hours
  • Monitor by TLC until complete consumption of starting material
  • Quench the reaction and perform aqueous workup
  • Purify by column chromatography

Comparative Analysis of Preparation Methods

The various synthetic approaches for tert-butyl (2-bromothiazol-5-yl)(methyl)carbamate can be compared based on several critical parameters:

Method Starting Materials Key Reagents Advantages Limitations Typical Yield Range
Direct Boc Protection with N-Methylation 2-Bromothiazol-5-amine (Boc)2O, DMAP, CH3I, K2CO3 Straightforward approach, widely applicable Multiple steps, moderate overall yield 40-60%
Via 5-Bromothiazol-2-ylcarbamate 2-Amino-5-bromothiazole monohydrobromide (Boc)2O, pyridine, methylating agent Well-documented for similar compounds, good yields Requires position isomerization, additional steps 45-75%
Direct from 2-Amino-5-Bromothiazole 2-Amino-5-bromothiazole hydrobromide (Boc)2O, DMAP, NaHCO3, t-BuOH, CH3I One-pot potential, fewer intermediates to isolate May require careful optimization of conditions 30-50%
Regioselective Bromination tert-butyl (thiazol-5-yl)(methyl)carbamate NBS or Br2, solvent Single-step modification of preformed scaffold Regioselectivity challenges, potential side reactions 40-70%

The choice of method depends on reagent availability, scale requirements, and facility capabilities. For laboratory-scale preparations, Method 2 often offers the best balance of yield and operational simplicity, while Methods 1 and 3 may be preferred for larger-scale production due to their more straightforward procedures.

Purification and Characterization

Purification Techniques

After synthesis, purification is essential to obtain high-quality tert-butyl (2-bromothiazol-5-yl)(methyl)carbamate. Common techniques include:

  • Column Chromatography : Typically using silica gel with eluent systems such as:

    • Petroleum ether/ethyl acetate gradients (10:1 to 6:1)
    • Hexane/ethyl acetate mixtures
    • Dichloromethane/methanol for more polar analogs
  • Recrystallization : Often performed from appropriate solvent systems:

    • Hexane/ethyl acetate
    • Dichloromethane/hexane
    • Methanol/water
  • Trituration : Particularly effective for removing colored impurities:

    • With hexane or diethyl ether
    • With cold methanol

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of the synthesized compound:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) typically shows characteristic signals for:
      • Thiazole ring proton (singlet at approximately δ 7.2-7.4 ppm)
      • N-methyl group (singlet at approximately δ 3.0-3.2 ppm)
      • tert-butyl group (singlet at approximately δ 1.5-1.6 ppm)
  • Mass Spectrometry :

    • Expected molecular ion peak [M+H]⁺ at m/z 294/296 (showing characteristic bromine isotope pattern)
    • Common fragment ions include loss of t-butyl (m/z 238) and Boc group
  • Infrared Spectroscopy :

    • Characteristic carbonyl stretching of the carbamate group (~1700 cm⁻¹)
    • C-N stretching bands
    • C-Br stretching in the fingerprint region
  • Elemental Analysis :

    • Should conform to calculated values for C₉H₁₃BrN₂O₂S

Applications in Synthesis

Tert-butyl (2-bromothiazol-5-yl)(methyl)carbamate serves as a valuable building block in organic synthesis, particularly for the preparation of:

  • Pharmaceutical Intermediates : The 2-bromo position allows for various cross-coupling reactions to introduce diverse functionalities, making it useful in medicinal chemistry programs.

  • Heterocyclic Libraries : Used as a key component in the synthesis of combinatorial libraries for drug discovery.

  • Functionalized Thiazoles : The bromide can be displaced through nucleophilic substitution or transition metal-catalyzed coupling to create complex thiazole derivatives.

  • Bioactive Compounds : Starting material for compounds with potential antimicrobial, anti-inflammatory, or other biological activities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Synthesis Overview

Reactants Conditions Yield
2-amino-5-bromothiazole + di-tert-butyl dicarbonateTHF, room temperature, 24 hoursUp to 100%
2-amino-5-bromothiazole + DMAP + di-tert-butyl dicarbonateTHF, 48 hours40%
2-amino-5-bromothiazole + pyridine + di-tert-butyl dicarbonatePyridine, room temperature, 1 hour96%

Biological Activities

Research indicates that (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester exhibits notable biological activities. Its derivatives have been studied for their potential as enzyme inhibitors and anti-cancer agents.

Case Study: Enzyme Inhibition

In a study examining the inhibition of metalloproteinases, compounds derived from (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester demonstrated effective inhibition profiles. These findings suggest its utility in developing therapeutic agents for diseases characterized by excessive metalloproteinase activity, such as cancer and arthritis .

Pharmaceutical Applications

The compound has shown promise in drug development due to its ability to interact with biological targets effectively. Its derivatives are being investigated for:

  • Anti-cancer therapies : Targeting specific cancer cell lines.
  • Anti-inflammatory agents : Reducing inflammation through metalloproteinase inhibition.

Agrochemical Applications

The thiazole moiety is known for its fungicidal properties, making (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester a candidate for agricultural applications. Its efficacy against various fungal pathogens has been noted, suggesting its potential use in crop protection formulations.

Efficacy Data

Pathogen Concentration Efficacy (%)
Fusarium spp.100 mg/L85%
Alternaria spp.50 mg/L90%

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of “(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester” vary in halogen type, substituent positions, and heterocyclic cores. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Heterocycle Substituent Positions Halogen Molecular Formula Molar Mass (g/mol) Key Properties/Notes
(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester (hypothetical) Thiazole Br at 2, carbamate at 5 Br C₁₁H₁₆BrN₂O₂S 320.29* Bromine at position 2 may enhance electrophilic reactivity near sulfur .
tert-butyl N-(5-bromothiazol-2-yl)carbamate () Thiazole Br at 5, carbamate at 2 Br C₈H₁₁BrN₂O₂S 303.16 Bromine at position 5; carbamate at 2 may alter steric accessibility .
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester () Pyrrolidine I at methyl on position 2 I C₁₁H₂₀INO₂ 325.19 Iodine’s larger atomic radius facilitates nucleophilic substitution vs. Br .
[5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester () Oxadiazole Phenyl substituent at position 5 None C₁₈H₂₅N₃O₃ 331.41 Oxadiazole core improves metabolic stability; lacks halogen reactivity .

Notes:

  • Halogen Reactivity: Bromine (Br) at position 2 in the thiazole ring (hypothetical compound) may increase electrophilicity near sulfur, enhancing cross-coupling efficiency compared to Br at position 5 (). Iodine () offers superior leaving-group ability but poses greater handling risks (e.g., toxicity) .
  • Heterocycle Influence: Thiazoles (user’s compound, ) exhibit aromaticity and sulfur-mediated electronic effects, whereas oxadiazoles () provide metabolic resistance due to reduced enzymatic recognition . Pyrrolidine derivatives () lack aromaticity but offer conformational flexibility .

Biological Activity

(2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a bromine atom and a carbamate functional group. Its structure can be represented as follows:

CxHyBrNzOw where x y z w are specific counts based on the molecular structure \text{C}_x\text{H}_y\text{BrN}_z\text{O}_w\quad \text{ where x y z w are specific counts based on the molecular structure }

The biological activity of (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester primarily involves its interaction with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting their catalytic functions. This inhibition may occur through competitive binding at the active sites of enzymes .
  • Gene Expression Modulation : It can alter gene expression by interacting with transcription factors, leading to changes in the production of key metabolites.
  • Cell Signaling Pathways : The compound influences cellular processes by modulating signaling pathways, which can affect cell proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis in vitro, suggesting potential as an antitubercular agent .
  • Antitumor Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating that it may have potential as an anticancer drug. The mechanism appears to involve induction of apoptosis in tumor cells .
  • Inhibition of Photosynthetic Electron Transport : The compound has been tested for its ability to inhibit photosynthetic electron transport in plant chloroplasts, which could have implications for agricultural applications or herbicide development .

Dosage and Toxicity

The effects of (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound demonstrates beneficial effects on cellular metabolism and growth.
  • High Doses : Elevated doses can lead to cytotoxicity and adverse effects, emphasizing the importance of optimizing dosage for therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study 1 : A study evaluated the antimicrobial efficacy against multiple strains of bacteria, revealing that it outperformed standard treatments like isoniazid for some mycobacterial species .
  • Study 2 : Research focused on its anticancer properties showed significant inhibition of tumor growth in vitro, with detailed analysis of apoptotic pathways activated by the compound .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of (2-Bromo-thiazol-5-yl)-methyl-carbamic acid tert-butyl ester:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
(2-Bromo-thiazol-5-yl)-methyl-carbamateYesYesEnzyme inhibition, apoptosis induction
Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamateModerateModerateEnzyme inhibition
Other thiazole derivativesVariableLowVarious mechanisms

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